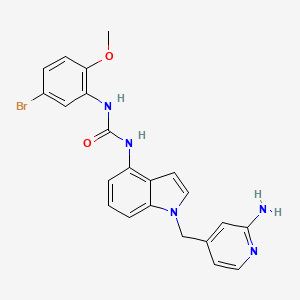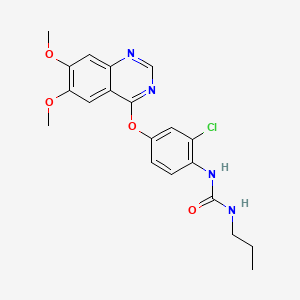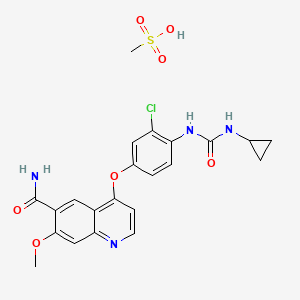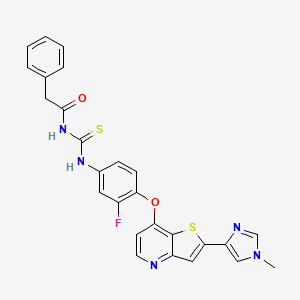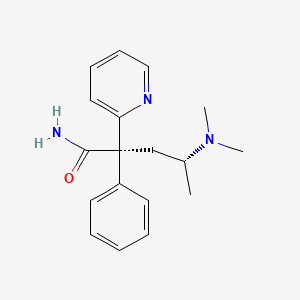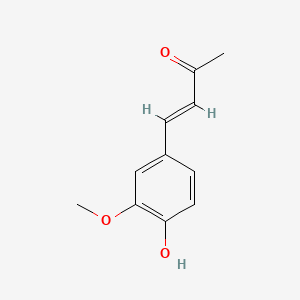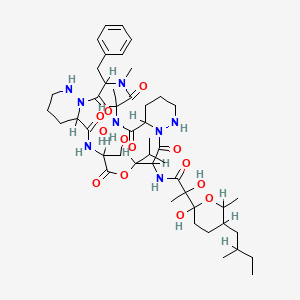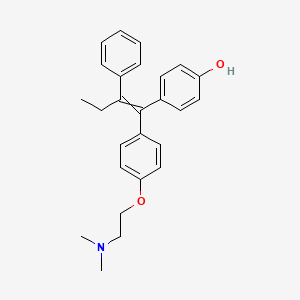
4-羟基他莫昔芬
描述
4-Hydroxytamoxifen, also known as Afimoxifene, is a selective estrogen receptor modulator. It is an active metabolite of tamoxifen and is known for its potent antiestrogenic properties. This compound is under investigation for various estrogen-dependent conditions, including cyclic breast pain and gynecomastia .
科学研究应用
4-Hydroxytamoxifen has a wide range of scientific research applications:
Chemistry: It is used in studies involving selective estrogen receptor modulators.
Biology: It is used to study estrogen receptor interactions and gene expression.
Medicine: It is investigated for treating estrogen-dependent conditions like breast cancer and gynecomastia.
Industry: It is used in the development of topical gels for localized treatment of breast conditions .
作用机制
Target of Action
4-Hydroxytamoxifen, also known as Afimoxifene , is an active metabolite of Tamoxifen . It primarily targets estrogen receptors (ER) and estrogen-related receptors (ERR) . It also binds to voltage-gated sodium channels , inhibiting the sodium current . The compound has been found to act as an antagonist of the estrogen-related receptors (ERRs) ERRβ and ERRγ .
Mode of Action
4-Hydroxytamoxifen acts as a selective estrogen receptor modulator (SERM) . It binds to estrogen receptors (ER), inducing a conformational change in the receptor . This results in a blockage or change in the expression of estrogen-dependent genes . It also inhibits the sodium current by delaying channel recovery from the inactivated state .
Biochemical Pathways
4-Hydroxytamoxifen is extensively metabolized by cytochrome P-450 in humans and rodents . The biotransformation in humans is primarily attributable to the action of CYP 3A4 and CYP 2D6 . In addition, 4-Hydroxytamoxifen is sulfated to form 4-sulfoxytamoxifen (4-SO4 TAM) in a reaction catalyzed by human sulfotransferase 1A1 (SULT 1A1) .
Pharmacokinetics
4-Hydroxytamoxifen is well absorbed following topical application . It is metabolized by the CYP subunits leading to the formation of OHT and DMT . One of the active metabolites, OHT, presumably metabolized by CYP 3A1 (rat), was formed rapidly after TAM administration and attained a Cmax of 385 ± 132 ng/ml at 5 h, and subsequently declined to BDL after 7 h .
Result of Action
The primary mechanism of action of 4-Hydroxytamoxifen’s effect has been thought to be mediated by binding of the active metabolite, 4-Hydroxytamoxifen, to the estrogen receptor, thus blocking estrogen-stimulated cellular proliferation . It has also been found to cause apoptosis . In addition, it has been shown to adversely and differentially alter cardiac myocyte contractility and Ca2+ handling .
Action Environment
4-Hydroxytamoxifen is under development as a topical gel for the treatment of hyperplasia of the breast . This technology enables percutaneous delivery of drugs that cannot be delivered orally . The compound’s action, efficacy, and stability can be influenced by environmental factors such as the method of administration and the presence of other compounds in the environment .
生化分析
Biochemical Properties
4-Hydroxytamoxifen plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has a higher affinity for binding to estrogen receptors compared to tamoxifen, making it a more potent inhibitor of cell proliferation in breast cancer cells . The compound interacts with cytochrome P450 3A4, a key enzyme in drug metabolism, inducing its expression in human hepatocytes . Additionally, 4-Hydroxytamoxifen exhibits peroxyl radical scavenging activity and inhibits lipid peroxidation, protecting cells from oxidative stress .
Cellular Effects
4-Hydroxytamoxifen influences various types of cells and cellular processes. In breast cancer cells, it inhibits cell proliferation by binding to estrogen receptors and blocking estrogen-mediated signaling pathways . This compound also affects cardiac myocytes by decreasing contraction amplitude, slowing relaxation, and reducing calcium transient amplitude . These effects suggest that 4-Hydroxytamoxifen can modulate cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 4-Hydroxytamoxifen involves its binding interactions with estrogen receptors, leading to the inhibition of estrogen-mediated gene expression . This compound also induces depolarization of the mitochondrial membrane potential and uncouples mitochondrial respiration, resulting in decreased ATP levels in cells . Furthermore, 4-Hydroxytamoxifen acts as an intramembranous inhibitor of lipid peroxidation, protecting cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxytamoxifen change over time. The compound undergoes cis-trans isomerization when exposed to light, affecting its stability and activity . Long-term studies have shown that 4-Hydroxytamoxifen can induce cytochrome P450 3A4 expression in human hepatocytes, suggesting potential long-term effects on cellular function . Additionally, its protective effects against oxidative stress in brain mitochondria have been observed over extended periods .
Dosage Effects in Animal Models
The effects of 4-Hydroxytamoxifen vary with different dosages in animal models. At high doses, it can cause toxic effects, such as cardiomyopathy and decreased cardiac contractility . At therapeutic doses, it effectively inhibits breast cancer cell proliferation and protects against oxidative stress . Threshold effects have been observed, indicating that the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
4-Hydroxytamoxifen is involved in several metabolic pathways, including its interaction with cytochrome P450 enzymes . It induces the expression of cytochrome P450 3A4, which plays a central role in drug metabolism . The compound also affects metabolic flux and metabolite levels by inhibiting lipid peroxidation and protecting cells from oxidative damage .
Transport and Distribution
Within cells and tissues, 4-Hydroxytamoxifen is transported and distributed through interactions with transporters and binding proteins. It accumulates in specific cellular compartments, such as the mitochondria, where it exerts its protective effects against oxidative stress . The compound’s localization and accumulation are influenced by its binding interactions with estrogen receptors and other biomolecules.
Subcellular Localization
4-Hydroxytamoxifen is localized in various subcellular compartments, including the mitochondria and the endoplasmic reticulum . Its activity and function are affected by targeting signals and post-translational modifications that direct it to specific organelles. The compound’s ability to induce mitochondrial depolarization and uncouple respiration highlights its significant impact on cellular energy metabolism .
准备方法
4-Hydroxytamoxifen can be synthesized through several routes. One common method involves the hydroxylation of tamoxifen. The classical protocol involves dissolving 4-hydroxytamoxifen or tamoxifen in corn oil for intraperitoneal injections. a more controlled method involves solubilizing 4-hydroxytamoxifen in an aqueous solvent using Cremophor EL, allowing for intravenous and intraperitoneal injections . Industrial production methods typically involve large-scale synthesis using similar principles but optimized for yield and purity.
化学反应分析
4-Hydroxytamoxifen undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone methides.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
相似化合物的比较
4-Hydroxytamoxifen is compared with other selective estrogen receptor modulators like tamoxifen and raloxifene. While tamoxifen is widely used for breast cancer treatment, 4-hydroxytamoxifen exhibits higher affinity for estrogen receptors and is more potent in inhibiting cell proliferation. Raloxifene, on the other hand, has different tissue-specific effects and is used for osteoporosis treatment .
Similar Compounds
- Tamoxifen
- Raloxifene
- Endoxifen
- Toremifene
4-Hydroxytamoxifen stands out due to its higher potency and specific applications in estrogen-dependent conditions.
属性
IUPAC Name |
4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUZVZSFRXZGTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3037094 | |
| Record name | 4-Hydroxytamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3037094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68392-35-8 | |
| Record name | 4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68392-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxytamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3037094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(1E)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-hydroxytamoxifen interact with the estrogen receptor?
A: 4-Hydroxytamoxifen acts as a competitive antagonist of the estrogen receptor alpha (ERα) [, , , ]. It binds to the ligand-binding domain of ERα, preventing estradiol, the natural ligand, from binding and activating the receptor [, , ].
Q2: What are the downstream effects of 4-hydroxytamoxifen binding to the estrogen receptor?
A: 4-Hydroxytamoxifen binding to ERα leads to conformational changes in the receptor, preventing its dimerization, DNA binding, and interaction with coactivator proteins [, , ]. Consequently, 4-hydroxytamoxifen inhibits the expression of estrogen-responsive genes that are crucial for the growth and proliferation of ER-positive breast cancer cells [, , , ].
Q3: Are there estrogen receptor-independent effects of 4-hydroxytamoxifen?
A: Yes, studies have shown that 4-hydroxytamoxifen can exert antitumor effects through mechanisms independent of ERα binding []. These include induction of apoptosis, inhibition of angiogenesis, and modulation of growth factor signaling pathways [, ].
Q4: What is the molecular formula and weight of 4-hydroxytamoxifen?
A4: The molecular formula of 4-hydroxytamoxifen is C26H29NO2, and its molecular weight is 387.5 g/mol.
Q5: Is there spectroscopic data available for 4-hydroxytamoxifen?
A: Yes, 4-hydroxytamoxifen has been characterized by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) [, , , ]. These techniques provide information on its structure, purity, and fragmentation pattern.
Q6: What is the stability of 4-hydroxytamoxifen under different storage conditions?
A: 4-Hydroxytamoxifen is sensitive to light and oxidation [, , ]. It is typically stored as a solid powder or solution at low temperatures (-20°C) and protected from light to minimize degradation [, , ].
Q7: Have computational methods been used to study 4-hydroxytamoxifen?
A: Yes, computational chemistry and modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, have been employed to study the interactions of 4-hydroxytamoxifen with the estrogen receptor and to predict the activity of its analogues [, ]. These studies provide insights into the structural features important for its binding affinity and activity.
Q8: How do structural modifications of 4-hydroxytamoxifen affect its activity?
A: The side chain at the ethyl amino group of 4-hydroxytamoxifen plays a crucial role in its antiestrogenic activity [, , ]. Modifications to this side chain, such as changing its length or introducing bulky substituents, can significantly affect its binding affinity for the estrogen receptor and its ability to induce conformational changes associated with antagonism [, , ]. Additionally, the hydroxyl group at the 4-position is essential for its antiestrogenic activity. Its replacement with other substituents often leads to a loss or reduction in activity [].
Q9: What are the challenges associated with the formulation of 4-hydroxytamoxifen?
A: 4-Hydroxytamoxifen exhibits poor aqueous solubility, which can limit its bioavailability [, , ]. Various formulation strategies, such as the use of cyclodextrins, liposomes, or nanoparticles, have been investigated to improve its solubility and oral bioavailability [, , ].
Q10: How is 4-hydroxytamoxifen metabolized in the body?
A: 4-Hydroxytamoxifen is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2D6, CYP3A4, and CYP2C9 [, , , ]. It undergoes phase I metabolism, including oxidation and demethylation, and phase II metabolism, such as glucuronidation and sulfation.
Q11: What is the elimination half-life of 4-hydroxytamoxifen?
A: The elimination half-life of 4-hydroxytamoxifen is variable among individuals and ranges from 5 to 7 days [, ].
Q12: What in vitro models are used to study the effects of 4-hydroxytamoxifen?
A: ER-positive breast cancer cell lines, such as MCF-7 and T47D, are commonly used in vitro models to investigate the effects of 4-hydroxytamoxifen on cell proliferation, apoptosis, and gene expression [, , , , ].
Q13: What are the limitations of in vitro models in predicting the efficacy of 4-hydroxytamoxifen?
A: In vitro models may not fully recapitulate the complexity of the tumor microenvironment and the influence of systemic factors that can affect drug response in vivo [, ].
Q14: What are the mechanisms of resistance to 4-hydroxytamoxifen?
A14: Resistance to 4-hydroxytamoxifen can develop through various mechanisms, including:
- Loss or mutation of ERα []
- Activation of growth factor signaling pathways, such as EGFR/HER2 [, ]
- Upregulation of drug efflux transporters, such as P-glycoprotein []
- Alterations in cell cycle regulators and apoptotic pathways [, , ]
Q15: What are the potential long-term effects of 4-hydroxytamoxifen?
A: Long-term use of 4-hydroxytamoxifen has been associated with an increased risk of endometrial cancer, thromboembolic events, and hot flashes [, , ].
Q16: What drug delivery strategies are being explored to improve the delivery of 4-hydroxytamoxifen to tumor sites?
A: Researchers are investigating various drug delivery systems, such as nanoparticles, liposomes, and antibody-drug conjugates, to enhance the targeted delivery of 4-hydroxytamoxifen to tumor cells, thereby improving its efficacy and reducing systemic toxicity [, , , ].
Q17: What analytical methods are used to quantify 4-hydroxytamoxifen in biological samples?
A: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry (MS) is commonly used for the quantification of 4-hydroxytamoxifen in plasma, serum, and other biological matrices [, , , ]. These methods offer high sensitivity and selectivity for accurate drug monitoring.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


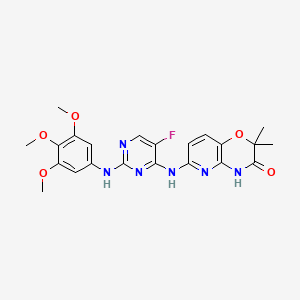
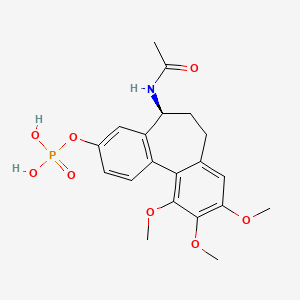
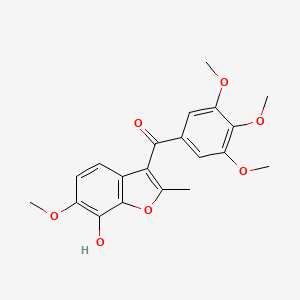
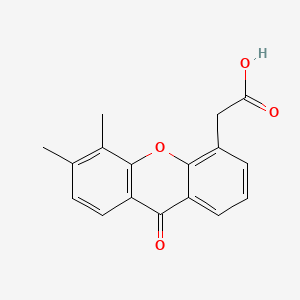
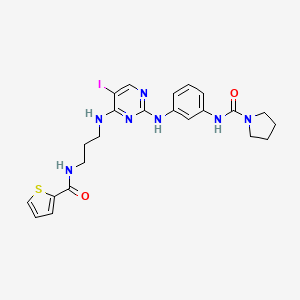
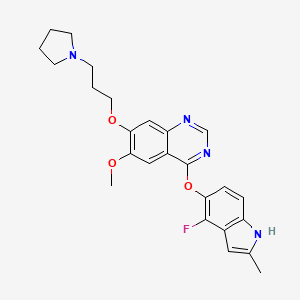
![19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one](/img/structure/B1683798.png)
